
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine is an organic compound with the molecular formula C4H8N4 It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring composed of four nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
The synthesis of 3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine with nitriles, followed by oxidation. One common method is the Pinner synthesis, where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine . Industrial production methods often involve nucleophilic substitution reactions, where 3,6-dichloro-1,2,4,5-tetrazine serves as an electrophile .
Analyse Chemischer Reaktionen
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more stable derivatives.
Reduction: It can be reduced to form dihydrotetrazine intermediates.
Substitution: Nucleophilic substitution reactions are common, where the tetrazine ring is modified by introducing different substituents
Common reagents used in these reactions include hydrazine, nitriles, and oxidizing agents. Major products formed from these reactions are often substituted tetrazines with varying functional groups .
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex tetrazine derivatives.
Biology: Tetrazine derivatives have shown potential as bioorthogonal reagents, useful in labeling and imaging studies.
Medicine: Some tetrazine compounds exhibit anticancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine involves its ability to participate in inverse electron demand Diels-Alder reactions. This reaction mechanism allows the compound to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry . The molecular targets and pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical modifications.
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-3,6-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds such as:
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in Diels-Alder reactions with tunable reaction rates.
3,6-Dichloro-1,2,4,5-tetrazine: Often used as an electrophile in nucleophilic substitution reactions.
3,6-Di(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine: Noted for its high thermal stability and use in energetic materials.
These compounds share the tetrazine core structure but differ in their substituents, leading to variations in their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
37454-64-1 |
|---|---|
Molekularformel |
C4H8N4 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3,6-dimethyl-3,6-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C4H8N4/c1-3-5-7-4(2)8-6-3/h3-4H,1-2H3 |
InChI-Schlüssel |
BBGYGJQRJAPJLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N=NC(N=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


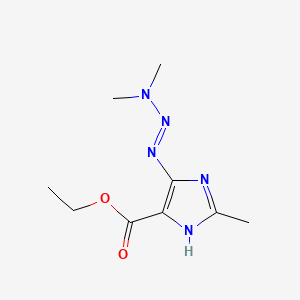
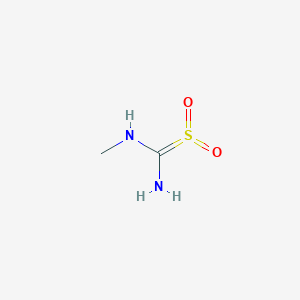
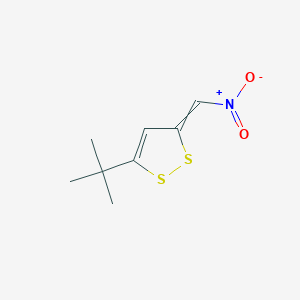

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
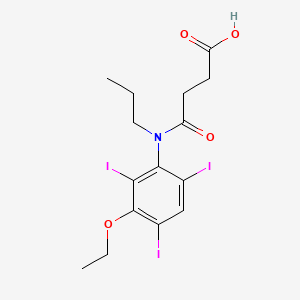
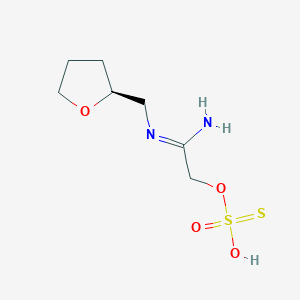
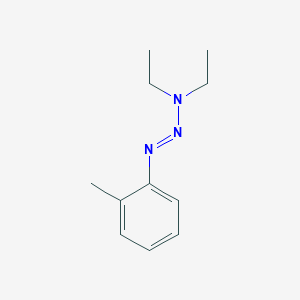

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
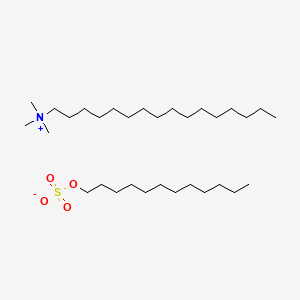
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
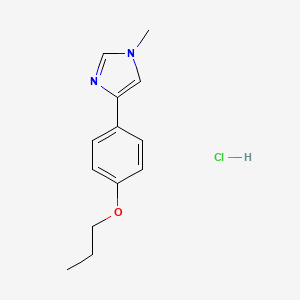
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
